molecular formula C5H9NO2 B1298870 4,4-Dimethyl-1,2-oxazolidin-3-one CAS No. 81778-07-6

4,4-Dimethyl-1,2-oxazolidin-3-one

Cat. No. B1298870
M. Wt: 115.13 g/mol
InChI Key: UUXRXRHXOZHHJV-UHFFFAOYSA-N
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Patent
US04846882

Procedure details

By the method of Example 6, Step B, 95.6 g (0.83 mole) of 4,4-dimethyl-3-isoxazolidinone, 186 g (0.83 mole) of 2-chloro-4-fluorobenzyl bromide, 114.7 g (0.83 mole) of potassium carbonate, and 2.2 g (0.008 mole) of 1,4,7,10,13,16-hexaoxacyclooctadecane were reacted at room temperature in 1500 ml of acetonitrile, yielding 230 g of impure 2-[(2-chloro-4-fluorophenyl)methyl]-4,4-dimethyl-3-isoxazolidinone. The nmr spectrum was consistent with the proposed structure.
Quantity
95.6 g
Type
reactant
Reaction Step One
Quantity
186 g
Type
reactant
Reaction Step One
Quantity
114.7 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One
Quantity
2.2 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:8])[CH2:6][O:5][NH:4][C:3]1=[O:7].[Cl:9][C:10]1[CH:17]=[C:16]([F:18])[CH:15]=[CH:14][C:11]=1[CH2:12]Br.C(=O)([O-])[O-].[K+].[K+]>C(#N)C.O1CCOCCOCCOCCOCCOCC1>[Cl:9][C:10]1[CH:17]=[C:16]([F:18])[CH:15]=[CH:14][C:11]=1[CH2:12][N:4]1[C:3](=[O:7])[C:2]([CH3:8])([CH3:1])[CH2:6][O:5]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
95.6 g
Type
reactant
Smiles
CC1(C(NOC1)=O)C
Name
Quantity
186 g
Type
reactant
Smiles
ClC1=C(CBr)C=CC(=C1)F
Name
Quantity
114.7 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1500 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
2.2 g
Type
catalyst
Smiles
O1CCOCCOCCOCCOCCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)F)CN1OCC(C1=O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 230 g
YIELD: CALCULATEDPERCENTYIELD 107.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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